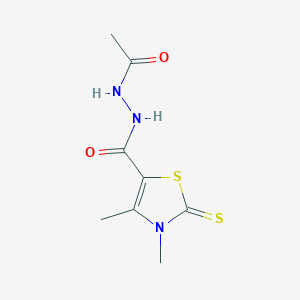
N'-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents
Méthodes De Préparation
The synthesis of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide typically involves the reaction of 3,4-dimethylthiazole-2(3H)-thione with acetic anhydride and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in studies related to its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has indicated potential antitumor and antiviral activities, suggesting its use in the development of new drugs for cancer and viral infections.
Mécanisme D'action
The mechanism of action of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with nucleophilic and electrophilic sites contributes to its biological activity .
Comparaison Avec Des Composés Similaires
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Numéro CAS |
497248-23-4 |
|---|---|
Formule moléculaire |
C8H11N3O2S2 |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N'-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2S2/c1-4-6(15-8(14)11(4)3)7(13)10-9-5(2)12/h1-3H3,(H,9,12)(H,10,13) |
Clé InChI |
VTTKFLJRAZFGJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=S)N1C)C(=O)NNC(=O)C |
Solubilité |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
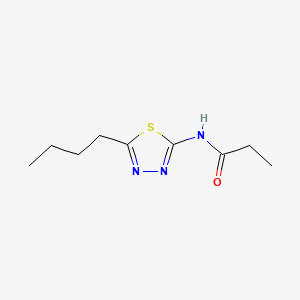
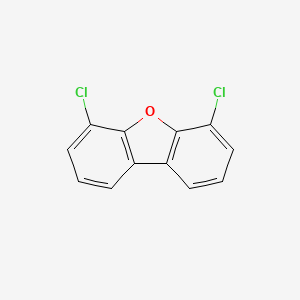
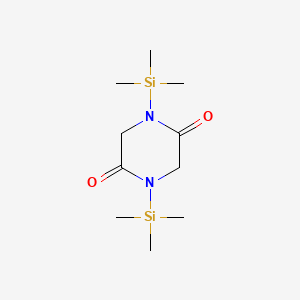
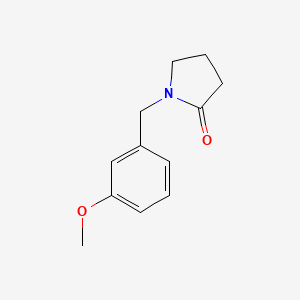
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
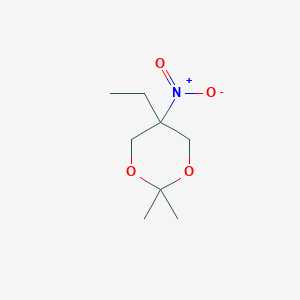
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)


![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)

